4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate
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Overview
Description
4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the phenyl sulfonate derivative. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity and cellular processes.
Medicine: Potential medical applications include its use as a precursor for drug development or as a component in diagnostic assays.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, coatings, and other materials.
Mechanism of Action
The mechanism by which 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors to modulate biological activity.
Comparison with Similar Compounds
4-(Propan-2-yl)phenol
2,5-Diethoxy-4-methylbenzene-1-sulfonic acid
4-(Propan-2-yl)benzene-1-sulfonic acid
Uniqueness: 4-(Propan-2-yl)phenyl 2,5-diethoxy-4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups and molecular structure, which differentiates it from other similar compounds. This uniqueness allows for its distinct applications and reactivity patterns.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 2,5-diethoxy-4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5S/c1-6-23-18-13-20(19(24-7-2)12-15(18)5)26(21,22)25-17-10-8-16(9-11-17)14(3)4/h8-14H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDERDGRKPRKWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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